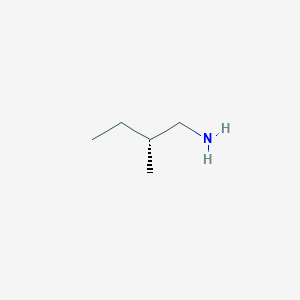

(R)-2-methylbutylamine

描述

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-3-5(2)4-6/h5H,3-4,6H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJROPLWGFCORRM-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348846 | |

| Record name | 1-Butanamine, 2-methyl-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36272-22-7 | |

| Record name | 2-Methylbutylamine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036272227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, 2-methyl-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-methylbutan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBUTYLAMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T17R0F6T5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Synthetic Methodologies for Enantiopure R 2 Methylbutylamine

Chemoenzymatic and Biocatalytic Pathways

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high selectivity under mild reaction conditions. Engineered enzymes and whole-cell systems provide sustainable alternatives to traditional chemical methods.

Engineered Amino Acid Dehydrogenases in Reductive Amination for (R)-2-Methylbutylamine Production

The direct asymmetric reductive amination of a prochiral ketone is one of the most efficient methods for synthesizing chiral amines. Amine dehydrogenases (AmDHs) are particularly promising biocatalysts for this transformation. While naturally occurring AmDHs are rare, protein engineering has successfully repurposed amino acid dehydrogenases (AADHs) to exhibit AmDH activity. nih.govnih.gov

AADHs naturally catalyze the reversible reductive amination of α-keto acids to their corresponding α-amino acids. By modifying the active site, specifically the residues responsible for binding the carboxylate group of the keto acid substrate, the enzyme's specificity can be shifted towards non-acidic ketone substrates. mdpi.com For instance, leucine (B10760876) dehydrogenase (LeuDH) and phenylalanine dehydrogenase (PheDH) have been engineered to create potent AmDHs. nih.gov These engineered enzymes catalyze the conversion of ketones to chiral amines using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. frontiersin.orgfrontiersin.org

The synthesis of this compound via this method would involve the reductive amination of 2-methylbutanal. An engineered (R)-selective AmDH would catalyze the transfer of a hydride from the NADH cofactor and a nitrogen atom from ammonia to the carbonyl carbon of the aldehyde. A cofactor regeneration system, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), is typically employed to recycle the expensive nicotinamide cofactor, making the process economically viable. nih.govresearchgate.net

Table 1: Performance of Engineered Amine Dehydrogenases in Chiral Amine Synthesis

| Enzyme Scaffold | Engineered Variant | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| LeuDH from Bacillus stearothermophilus | K68S/N261L | Various ketones | (R)-amines | >99 | >99 |

| PheDH from Bacillus badius | Engineered carboxylate binding pocket | Various ketones | (R)-amines | High | >99 |

| AmDH from Geobacillus kaustophilus | GkAmDH (Evolved) | Diverse ketones | Chiral amines | >99 | >99 |

Bi-enzymatic Cascade Approaches for Chiral Amine Synthesis

Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, offer significant advantages in terms of process efficiency, reduced waste, and the ability to overcome unfavorable thermodynamic equilibria. rug.nlnih.gov For chiral amine synthesis, a common cascade involves the coupling of an ω-transaminase (ω-TA) with an enzyme that removes a reaction byproduct. acs.orgmdpi.com

ω-Transaminases catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a ketone or aldehyde acceptor. semanticscholar.org To synthesize this compound, an (R)-selective ω-transaminase could be used to convert 2-methylbutanal. However, the equilibrium of this reaction often lies unfavorably towards the starting materials. uab.cat To drive the reaction to completion, a second enzyme can be introduced to remove the pyruvate (B1213749) byproduct that is formed when L-alanine is the amine donor. uab.cat Pyruvate decarboxylase (PDC), which converts pyruvate to acetaldehyde (B116499) and CO₂, is an effective choice for this purpose. uab.cat This irreversible decarboxylation step pulls the entire equilibrium towards the formation of the desired chiral amine product. uab.cat

Another strategy involves using a lactate (B86563) dehydrogenase (LDH) and a cofactor regeneration system (e.g., GDH) to convert pyruvate to lactate, thereby shifting the equilibrium. mdpi.comnih.gov These multi-enzyme systems highlight the modularity and power of biocatalysis for producing high-value chemicals like this compound. rsc.orgfrontiersin.orgnih.gov

Microbial Production via Retrobiosynthesis and Metabolic Engineering

A frontier in biocatalysis is the de novo production of chemicals from simple carbon sources like glucose using metabolically engineered microorganisms. eurekalert.org Retrobiosynthesis is a computational approach used to design novel biosynthetic pathways for target molecules that are not naturally produced by the host organism. researchgate.netnih.gov

This strategy has been successfully applied to the production of various short-chain primary amines, including 2-methylbutylamine (B1361350). researchgate.netkaist.ac.kr A study designed a synthetic pathway starting from common metabolic intermediates. researchgate.net The key final step involved the decarboxylation of an amino acid precursor. Researchers identified a promiscuous valine decarboxylase (VlmD) from Streptomyces viridifaciens capable of converting L-isoleucine, a natural amino acid, into 2-methylbutylamine. researchgate.net

The gene encoding this decarboxylase was introduced into Escherichia coli. By feeding the engineered E. coli strain with L-isoleucine, the production of 2-methylbutylamine was confirmed. researchgate.net Further metabolic engineering of the host strain to enhance the intracellular supply of the L-isoleucine precursor from glucose could enable a fully bio-based production route for this compound, as the natural precursor L-isoleucine has the required stereochemistry. researchgate.net

Table 2: In Vitro Conversion of Amino Acid Precursors to Short-Chain Primary Amines by VlmD Decarboxylase

| Amino Acid Precursor | Corresponding Amine Product | Conversion (%) |

|---|---|---|

| L-Isoleucine | 2-Methylbutylamine | ~80 |

| L-Valine | Iso-butylamine | >80 |

| L-Leucine | Iso-amylamine | ~80 |

| L-Norvaline | n-Butylamine | >80 |

Data adapted from microbial production studies. researchgate.net

Asymmetric Organocatalytic and Transition Metal-Catalyzed Syntheses

Parallel to biocatalytic methods, significant progress has been made in the development of small molecule catalysts, particularly those based on transition metals, for the asymmetric synthesis of chiral amines.

Asymmetric Hydrogen Transfer Methodologies for this compound

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of prochiral imines to chiral amines. wikipedia.org This technique uses a stable and easily handled hydrogen donor, such as isopropanol (B130326) or formic acid, in place of high-pressure molecular hydrogen. wikipedia.org The reaction is catalyzed by a transition metal complex containing a chiral ligand, which directs the stereochemical outcome of the hydrogen transfer. nih.govacs.org

Catalysts based on ruthenium and rhodium, coordinated with chiral diamine or phosphine (B1218219) ligands, are highly effective for this transformation. nih.govsigmaaldrich.com For the synthesis of this compound, the corresponding imine, N-(2-methylbutylidene)amine, would be the substrate. In the presence of a catalyst system, for example, a Ru(II) complex with an (R,R)-configured chiral diamine ligand and a hydrogen donor like a formic acid/triethylamine mixture, the C=N double bond is reduced with high enantioselectivity. sigmaaldrich.com The choice of metal, ligand, and reaction conditions is crucial for achieving high yield and enantiomeric excess. researchgate.net More recently, catalysts based on more earth-abundant and less toxic metals like iron have also been developed for ATH, offering a "greener" alternative. rsc.org

Ruthenium-Catalyzed Amination Routes to 2-Methylbutylamine

Ruthenium complexes are particularly versatile catalysts and have been employed in various amination strategies beyond transfer hydrogenation. Direct asymmetric reductive amination (DARA) is a highly atom-economical process that combines a carbonyl compound, an amine source (often an ammonium (B1175870) salt like ammonium acetate), and a reducing agent (molecular hydrogen) in a single step. acs.org

A ruthenium catalyst featuring a chiral phosphine ligand, such as C3-TunePhos, has been shown to be highly efficient for the DARA of a wide range of ketones, affording chiral primary amines with excellent enantiocontrol. acs.org The synthesis of this compound would proceed from 2-methylbutanal, using ammonia or an ammonium salt as the nitrogen source under hydrogen pressure. acs.orgsemanticscholar.org

Another elegant approach is the "borrowing hydrogen" methodology, which enables the amination of alcohols. nih.govorganic-chemistry.org In this process, a ruthenium catalyst temporarily oxidizes the starting alcohol (e.g., 2-methyl-1-butanol) to the corresponding aldehyde (2-methylbutanal) in situ, releasing two hydrogen atoms that remain bound to the catalyst. The aldehyde then reacts with ammonia to form an imine, which is subsequently reduced by the "borrowed" hydrogen on the same catalyst to yield the final amine product, regenerating the catalyst and releasing water as the only byproduct. organic-chemistry.org This method provides a direct route from readily available chiral alcohols to chiral amines.

Table 3: Comparison of Synthetic Methodologies for Chiral Amines

| Methodology | Catalyst Type | Key Features |

|---|---|---|

| Reductive Amination | Engineered Amine Dehydrogenase | High stereoselectivity, mild conditions, uses ammonia |

| Bi-enzymatic Cascade | ω-Transaminase + auxiliary enzyme | Overcomes equilibrium limitations, one-pot synthesis |

| Microbial Production | Engineered Microorganism | Production from renewable feedstocks (e.g., glucose) |

| Asymmetric Transfer Hydrogenation | Ru, Rh, or Fe complex with chiral ligand | Uses safe H₂ sources (e.g., isopropanol), operational simplicity |

| Direct Reductive Amination | Ru complex with chiral phosphine ligand | High atom economy, uses H₂ gas and ammonia source |

| Borrowing Hydrogen | Ru complex | Converts alcohols directly to amines, water is the only byproduct |

Chiral Sulfinamide-Based Catalysis for Amine Synthesis

One of the most powerful and versatile methods for the asymmetric synthesis of chiral amines involves the use of a chiral sulfinamide auxiliary, most notably tert-butanesulfinamide (tBS), often referred to as Ellman's auxiliary. wikipedia.orgnih.govosi.lv This methodology provides a reliable route to a wide array of chiral amines from simple, readily available starting materials. nih.gov

The general three-step sequence is as follows:

Condensation: The chiral sulfinamide, for instance, (R)-tert-butanesulfinamide, is condensed with a suitable carbonyl compound (an aldehyde or ketone) to form a chiral N-sulfinylimine. This reaction typically proceeds under mild conditions and in high yield. sigmaaldrich.com The resulting sulfinylimine is more reactive towards nucleophiles than a standard imine but more resistant to hydrolysis. wikipedia.org

Diastereoselective Addition: A nucleophile, such as a Grignard reagent or an organolithium compound, is added to the sulfinylimine. The bulky tert-butanesulfinyl group acts as a potent chiral directing group, controlling the facial selectivity of the nucleophilic attack and leading to the formation of the corresponding sulfinamide product with high diastereoselectivity. sigmaaldrich.comiupac.org The stereochemical outcome is often predictable, proceeding through a six-membered chair-like transition state where the nucleophile attacks to avoid steric clash with the auxiliary.

Auxiliary Cleavage: The tert-butanesulfinyl group is readily cleaved under mild acidic conditions, such as with hydrochloric acid, to liberate the desired chiral primary amine as its ammonium salt. wikipedia.orgiupac.org

For the synthesis of this compound, the process would begin with the condensation of (R)-tert-butanesulfinamide with 2-methylbutanal. Subsequent reduction of the resulting N-sulfinylimine with a hydride source would yield the desired sulfinamide, which upon acidic workup, would furnish this compound. The diastereoselectivity of such reductions is typically very high. osi.lv

Chiral Auxiliary-Mediated Synthetic Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgdu.ac.in This strategy is highly effective because the products of the reaction are diastereomers, which can be more easily separated than enantiomers. wikipedia.org

(R)-1-Methylbenzylamine, also known as (R)-α-methylbenzylamine, is a widely used chiral auxiliary. It can be attached to a prochiral carbonyl compound via reductive amination to form a chiral secondary amine. The newly formed molecule now contains a chiral directing group. This diastereomeric intermediate can then undergo further transformations, such as alkylation or acylation. The steric influence of the methylbenzyl group directs the approach of incoming reagents, leading to the formation of a new stereocenter with a specific configuration. Finally, the auxiliary can be removed, typically through hydrogenolysis, to yield the desired enantiomerically enriched primary amine.

Stereocontrol in reductive amination and subsequent alkylation is a powerful application of chiral auxiliaries. In a typical sequence, a prochiral ketone can be reacted with a chiral primary amine auxiliary (like (R)-1-methylbenzylamine) to form a chiral imine intermediate. This imine is then reduced, with the auxiliary directing the delivery of the hydride to one face of the imine, establishing a new stereocenter. The resulting diastereomeric secondary amines can often be separated at this stage.

Alternatively, an achiral amine can be modified with a chiral auxiliary, for example, by forming an amide with a chiral carboxylic acid or reacting with a chiral chloroformate. The resulting compound can then undergo stereoselective alkylation. For instance, amides derived from pseudoephedrine or pseudoephenamine can be deprotonated to form a chiral enolate, which then reacts with an alkyl halide from the less sterically hindered face, as directed by the auxiliary. nih.govharvard.edu Subsequent cleavage of the auxiliary yields the enantiomerically enriched product. nih.govharvard.edu Evans oxazolidinones are another class of auxiliaries that provide excellent stereocontrol in alkylation reactions via the formation of chiral (Z)-enolates. wikipedia.org

Chiral auxiliaries are also instrumental in controlling stereochemistry in intramolecular cycloaddition reactions, such as the Diels-Alder reaction. nih.gov In this strategy, a dienophile is attached to a chiral auxiliary, often through an ester or amide linkage. This chiral dienophile is part of a molecule that also contains a diene, connected by a tether. Upon heating or Lewis acid catalysis, the intramolecular Diels-Alder reaction occurs. The chiral auxiliary blocks one face of the dienophile, forcing the diene to add from the opposite face, thus controlling the absolute stereochemistry of the newly formed stereocenters in the cyclic product. nih.govharvard.edu Acrylate esters of auxiliaries like cis-1-arylsulfonamido-2-indanols have been shown to provide high endo-diastereoselectivities in Lewis acid-promoted Diels-Alder reactions. nih.gov After the reaction, the auxiliary can be removed by hydrolysis and recovered. nih.gov

Enantioselective Preparation from Chiral Alcohol Precursors

An alternative and highly effective route to enantiopure amines is to start from a readily available, enantiopure alcohol precursor. This strategy leverages the large pool of chiral alcohols accessible through various methods, including asymmetric synthesis and enzymatic resolution. The synthesis of a chiral amine from a chiral alcohol typically involves the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with a nitrogen source, which proceeds with inversion of configuration.

A common method is the Mitsunobu reaction, which allows for the direct substitution of a secondary alcohol with a nitrogen nucleophile like azide (B81097) or phthalimide (B116566), proceeding with a clean SN2-type inversion of stereochemistry. researchgate.netnih.gov The resulting azide or phthalimide can then be reduced to afford the desired primary amine. For example, (S)-2-methylbutanol could be converted to this compound.

Alternatively, the alcohol can be activated by converting it into a sulfonate ester, such as a tosylate or mesylate. This sulfonate is an excellent leaving group and can be displaced by a nitrogen nucleophile like sodium azide in a classic SN2 reaction, which also occurs with complete inversion of the stereocenter. nih.govresearchgate.net Subsequent reduction of the azide, for instance by catalytic hydrogenation or with lithium aluminum hydride, yields the enantiopure amine. Dual-enzyme hydrogen-borrowing cascades have also been developed, allowing for the amination of optically active secondary alcohols with inversion of configuration. nih.gov

Optimization Strategies for Enhancing Enantiomeric Excess in Synthetic Routes

Achieving high enantiomeric excess (ee) is the ultimate goal of any asymmetric synthesis. Several strategies can be employed to optimize the enantioselectivity of a reaction.

Catalyst and Ligand Tuning: In catalytic reactions, the structure of the chiral ligand or catalyst is paramount. acs.org Systematic modification of the ligand's steric and electronic properties can fine-tune the chiral environment of the catalytic center, leading to improved enantioselectivity. acs.orgnih.gov

Reaction Conditions: Parameters such as temperature, solvent, and concentration can have a profound impact on enantioselectivity. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher ee. beilstein-journals.org The choice of solvent can also dramatically improve enantioselectivity, as seen in some copper-catalyzed conjugate addition reactions where switching from toluene (B28343) to diethyl ether significantly boosted the ee. nih.gov

Additives: The use of additives, such as a co-catalyst or a Brønsted acid, can enhance both the rate and the enantioselectivity of a reaction by influencing the key transition state. beilstein-journals.org

Purification and Resolution: If a reaction produces a product with moderate ee, the enantiomeric purity can often be enhanced through purification techniques. Since the products of auxiliary-based methods are diastereomers, they can be separated by standard techniques like column chromatography or crystallization. For enantiomeric mixtures, chiral chromatography (HPLC) can be used for separation. Additionally, classical resolution, where the racemic amine is reacted with a chiral acid to form diastereomeric salts that can be separated by crystallization, remains a viable strategy.

Dynamic Kinetic Resolution (DKR): In cases where a kinetic resolution is employed (where one enantiomer reacts faster than the other), the maximum yield is limited to 50%. In a DKR, the slow-reacting enantiomer of the starting material is continuously racemized in situ. acs.org This allows the entire racemic starting material to be converted into a single enantiomer of the product, theoretically achieving up to 100% yield and high ee. acs.org

By systematically investigating these factors, synthetic routes can be optimized to produce this compound and other chiral amines with the highest possible enantiomeric purity.

Advanced Applications of R 2 Methylbutylamine in Asymmetric Organic Synthesis

As a Chiral Building Block in the Construction of Complex Organic Molecules

The inherent chirality of (R)-2-methylbutylamine makes it an attractive starting material for the synthesis of a wide array of enantiomerically pure compounds and functionalized chiral scaffolds. Its application as a chiral auxiliary provides a powerful strategy for controlling stereochemistry in asymmetric transformations.

Precursor in the Synthesis of Enantiomerically Pure Compounds

This compound can be employed as a chiral auxiliary, a temporary chiral moiety that directs the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk This approach is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically enriched products from prochiral substrates. nih.govnih.govresearchgate.netsemanticscholar.org The general strategy involves the covalent attachment of the chiral auxiliary to a substrate, followed by a diastereoselective reaction. The stereocenter of the auxiliary, in this case, the (R)-configured carbon in the 2-methylbutyl group, sterically or electronically influences the approach of reagents, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product and allows for the recovery and reuse of the auxiliary. wikipedia.org

While specific examples detailing the use of this compound as a chiral auxiliary in the synthesis of complex molecules are not extensively documented in readily available literature, its structural similarity to other well-established chiral amines, such as (R)-(+)-1-phenylethylamine, suggests its potential in a variety of asymmetric reactions. These reactions could include diastereoselective alkylations of enolates, conjugate additions, and Diels-Alder reactions. The effectiveness of a chiral auxiliary is dependent on its ability to induce high diastereoselectivity, its ease of attachment and removal, and its availability in high enantiomeric purity. york.ac.uk The biocatalytic synthesis of this compound with high enantiomeric excess further enhances its potential as a valuable chiral precursor. nottingham.ac.uk

Utility in the Construction of Functionalized Chiral Scaffolds

Functionalized chiral scaffolds are core molecular frameworks that possess defined three-dimensional structures and reactive functional groups, serving as platforms for the synthesis of diverse libraries of chiral compounds. nih.govresearchgate.netnih.govmdpi.com The incorporation of this compound into such scaffolds can impart chirality and introduce a key nitrogen-containing functional group.

Development and Application in Chiral Ligands and Catalysts

The development of chiral ligands and catalysts is a central theme in asymmetric synthesis. This compound and its derivatives have been explored for their potential in creating novel catalytic systems for a range of chemical transformations.

Design of Platinum(II) Complexes Incorporating 2-Methylbutylamine (B1361350) Ligands

Platinum(II) complexes are important in coordination chemistry and have found applications in catalysis and materials science. scholaris.canih.govnpublications.comcyberleninka.ru The incorporation of chiral ligands, such as those derived from this compound, can lead to the formation of chiral platinum(II) complexes with potential applications in asymmetric catalysis. nih.govnih.govresearchgate.net

The synthesis of such complexes would typically involve the reaction of a suitable platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with the chiral amine ligand. nih.gov The amine would coordinate to the platinum center through its nitrogen atom, and the stereochemistry of the resulting complex would be influenced by the chirality of the amine. While the synthesis of platinum(II) complexes with various chiral diamine ligands has been extensively studied, nih.govresearchgate.net reports on complexes with chiral monoamines like 2-methylbutylamine are less common. However, the principles of coordination chemistry suggest that stable, square planar platinum(II) complexes with one or more 2-methylbutylamine ligands could be prepared. The characterization of these complexes would involve techniques such as NMR spectroscopy, X-ray crystallography, and circular dichroism to confirm their structure and stereochemistry. nih.govnpublications.comcyberleninka.ru The catalytic activity of these chiral platinum(II) complexes could then be investigated in various asymmetric reactions, such as hydrosilylation or aldol (B89426) reactions.

Biomimetic Affinity Ligands for Protein Stability and Purification

Biomimetic affinity ligands are synthetic molecules designed to mimic the binding of natural ligands to proteins, enabling highly selective protein purification. nih.govspringernature.comulisboa.pt Triazine-based ligands have emerged as a versatile platform for the development of such biomimetic ligands due to their stability and ease of functionalization. nih.govnih.gov

A notable application of a 2-methylbutylamine derivative is in the design of a biomimetic ligand for protein purification. Specifically, the compound 4-({4-chloro-6-[(2-methylbutyl)amino]-1,3,5-triazin-2-yl}amino)benzoic acid has been identified as a lead ligand for this purpose. This molecule incorporates the 2-methylbutylamino group onto a triazine scaffold. The design of these ligands often involves a combination of rational design, based on the structure of the target protein's binding site, and combinatorial chemistry to screen libraries of potential ligands. nih.govspringernature.comulisboa.pt The 2-methylbutyl group in this context can provide specific hydrophobic and steric interactions that contribute to the selective binding of the target protein.

The performance of these affinity ligands is evaluated based on their binding capacity, selectivity, and the ability to elute the target protein under mild conditions. The use of such synthetic ligands offers several advantages over traditional biological ligands, including lower cost, higher stability, and resistance to enzymatic degradation. nih.govspringernature.com

| Ligand Component | Role in Biomimetic Ligand |

| Triazine Scaffold | Provides a stable and rigid core for the attachment of various functional groups. |

| (2-Methylbutyl)amino Group | Offers specific hydrophobic and steric interactions for selective protein binding. |

| 4-Aminobenzoic acid | Can provide additional interactions, such as hydrogen bonding and aromatic stacking, to enhance binding affinity and selectivity. |

Supramolecular Chirality Induction via Host-Guest Complexation and Enantioselective Recognition

Supramolecular chemistry explores the non-covalent interactions between molecules to form organized assemblies. mdpi.comlongdom.org Chiral host-guest systems, where a chiral host molecule selectively binds one enantiomer of a chiral guest molecule, are of significant interest for enantioselective recognition and separation. rsc.orgacs.orgnih.govrsc.org

This compound, as a chiral molecule, has the potential to act as either a chiral host or guest in such supramolecular systems. acs.orgacs.orgnih.govmdpi.comresearchgate.netmdpi.com For instance, it could be incorporated into a larger macrocyclic host structure, creating a chiral cavity that can selectively bind guest molecules. Conversely, this compound itself can be the guest that is selectively recognized by a chiral host. The recognition process is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces. nih.gov

The induction of supramolecular chirality occurs when the chirality of a component molecule is transferred to the entire supramolecular assembly, leading to the formation of, for example, helical structures with a preferred handedness. acs.orgnih.govresearchgate.net While specific host-guest systems involving this compound are not extensively detailed in the literature, the principles of supramolecular chemistry suggest its potential in the design of new systems for enantioselective recognition and sensing. rsc.orgacs.org The development of such systems could have applications in areas such as chiral separations, asymmetric catalysis, and the development of chiroptical materials. nih.govrsc.org

Lack of Specific Research Findings on this compound in Stereoselective Amide Synthesis

Chiral auxiliaries are crucial tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. Following the reaction, the auxiliary is typically removed, having imparted its chirality to the product. A variety of chiral amines and their derivatives have been successfully employed in this capacity, influencing the stereochemical outcome of reactions such as alkylations, aldol reactions, and conjugate additions to form stereochemically defined amides.

However, despite the structural simplicity and chirality of this compound, it does not appear to be a commonly utilized or extensively studied chiral auxiliary for the synthesis of amide-based compounds according to the available scientific literature. Research in this area tends to focus on other chiral amines and auxiliaries, such as those derived from amino acids (e.g., prolinol), pseudoephedrine, or other structurally more complex and rigid systems that offer higher levels of stereocontrol.

The effectiveness of a chiral auxiliary is often dependent on its ability to create a sterically and/or electronically biased environment around the reactive center. This typically requires a certain degree of conformational rigidity and specific substituent patterns to effectively shield one face of the prochiral substrate. It is possible that the conformational flexibility of the 2-methylbutyl group in this compound does not provide a sufficiently well-defined chiral environment to induce high levels of stereoselectivity in many common amide synthesis reactions.

Consequently, the generation of a detailed article section on the "Role in the Stereoselective Synthesis of Amide-Based Compounds" for this compound, complete with research findings and data tables, is not feasible based on the current body of scientific literature. Further research in this specific area would be required to establish the utility and efficacy of this compound as a chiral auxiliary in this context.

Analytical and Spectroscopic Methods for Stereochemical Analysis of R 2 Methylbutylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess of chiral compounds like (R)-2-methylbutylamine. This is typically achieved by converting the enantiomers into diastereomers, which exhibit distinct NMR spectra.

A widely used method for the NMR-based determination of enantiomeric purity involves derivatization with a chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.com One of the most common CDAs is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. springernature.com The reaction of this compound with the acid chloride of both (R)- and (S)-Mosher's acid yields diastereomeric amides, often referred to as Mosher amides. researchgate.net

These diastereomers have different spatial arrangements, leading to distinct chemical shifts for their protons in the ¹H NMR spectrum. springernature.com By comparing the integration of specific, well-resolved signals corresponding to each diastereomer, the enantiomeric excess of the original amine can be accurately calculated. The analysis relies on the anisotropic effect of the phenyl ring in the Mosher's acid moiety, which causes protons in the vicinity to experience different magnetic environments in the two diastereomers. nih.gov A comparative analysis of the ¹H NMR spectra of both the (R)-MTPA and (S)-MTPA amides provides a reliable determination of the absolute configuration of the amine. springernature.com

A typical workflow for this analysis involves:

Reaction of the this compound sample with (R)-Mosher's acid chloride.

Reaction of a separate portion of the amine sample with (S)-Mosher's acid chloride.

Acquisition of ¹H NMR spectra for both resulting diastereomeric amides.

Identification of corresponding proton signals that are well-separated between the two spectra.

Calculation of the difference in chemical shifts (Δδ = δS - δR) to confirm the stereochemistry and integration of the signals to determine the enantiomeric ratio. rsc.org

Table 1: Representative ¹H NMR Data for Diastereomeric Amides of a Chiral Amine

| Proton | Chemical Shift (δ) of (R,R)-diastereomer (ppm) | Chemical Shift (δ) of (S,R)-diastereomer (ppm) |

| Amide NH | 6.85 | 6.95 |

| Methine CH | 4.20 | 4.10 |

| Methylene CH₂ | 1.50 | 1.60 |

| Methyl CH₃ | 0.95 | 0.90 |

Note: This table provides hypothetical data to illustrate the expected differences in chemical shifts between diastereomers. Actual values for this compound derivatives would need to be determined experimentally.

Chiroptical Spectroscopic Techniques (e.g., Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopic techniques are instrumental in assigning the absolute configuration of chiral molecules by measuring their differential interaction with circularly polarized light. nih.gov Circular dichroism (CD) spectroscopy is a prominent method in this category. researchgate.net

CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. nih.govrsc.org This differential absorption, known as the Cotton effect, produces a characteristic CD spectrum with positive or negative bands. The sign and intensity of these bands are directly related to the absolute configuration of the stereogenic center(s). acs.org

For a molecule like this compound, which lacks a strong chromophore, direct CD analysis can be challenging. To overcome this, the amine can be derivatized with a chromophoric reagent to form a CD-active derivative. nsf.gov Another approach involves the in situ formation of chiral metal complexes. For instance, reacting the chiral amine with an achiral aldehyde and a metal salt, such as iron(II), can form diastereomeric metal complexes that exhibit strong CD signals. nih.govacs.org The resulting CD spectrum is unique to the enantiomer of the amine used, allowing for the determination of its absolute configuration and enantiomeric excess by comparing the experimental spectrum to theoretical calculations or spectra of known standards. acs.orgnih.gov

Table 2: Key Parameters in Circular Dichroism Spectroscopy for Chiral Amine Analysis

| Parameter | Description | Relevance to this compound Analysis |

| Wavelength (nm) | The specific wavelength of circularly polarized light being measured. | The position of the Cotton effect is characteristic of the chromophore and its chiral environment. |

| Molar Ellipticity ([θ]) | The CD intensity normalized for concentration and path length. | The sign (+ or -) and magnitude of the molar ellipticity at a given wavelength are used to assign the absolute configuration. |

| Cotton Effect | The characteristic change in sign of the CD signal in the vicinity of an absorption band. | The pattern of Cotton effects provides a fingerprint for the stereochemistry of the molecule. |

Advanced Chromatographic Techniques for Chiral Resolution and Quantification

Chromatographic methods are essential for the physical separation of enantiomers, allowing for both qualitative and quantitative analysis of the enantiomeric composition of this compound.

Gas chromatography (GC) is a powerful technique for separating volatile compounds. To separate enantiomers like (R)- and (S)-2-methylbutylamine, a chiral stationary phase (CSP) is required. gcms.cz These CSPs are typically based on derivatized cyclodextrins, which create a chiral environment within the GC column. icm.edu.plicm.edu.pl

The enantiomers of 2-methylbutylamine (B1361350) interact differently with the chiral stationary phase, leading to different retention times and, consequently, their separation. gcms.cz The separated enantiomers are then detected by a mass spectrometer (MS), which provides information about their mass-to-charge ratio, confirming their identity and allowing for accurate quantification. mdpi.com Derivatization of the amine may sometimes be employed to improve its volatility and chromatographic behavior. nih.gov

Table 3: Typical GC-MS Parameters for Chiral Amine Separation

| Parameter | Typical Value/Condition | Purpose |

| Column | Chiral capillary column (e.g., CP-Chirasil-Dex CB) | To provide a chiral environment for enantiomeric separation. |

| Carrier Gas | Helium or Hydrogen | To carry the analyte through the column. |

| Inlet Temperature | 250 °C | To ensure rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 50 °C to 200 °C) | To optimize the separation of enantiomers. |

| MS Detector | Electron Ionization (EI) | To ionize the separated components for mass analysis. |

| Monitored Ions (m/z) | Specific ions characteristic of 2-methylbutylamine | For selective detection and quantification. |

High-performance liquid chromatography (HPLC) is another cornerstone technique for chiral separations. phenomenex.com Similar to GC, chiral HPLC relies on a chiral stationary phase (CSP) to resolve enantiomers. chiralpedia.com A wide variety of CSPs are commercially available, with polysaccharide-based and cyclofructan-based columns being particularly effective for separating primary amines. nih.gov

In a typical chiral HPLC method, a solution of the 2-methylbutylamine sample is injected into the system. The mobile phase, a mixture of solvents, carries the sample through the column containing the CSP. chromatographyonline.com The differential interactions between the (R)- and (S)-enantiomers with the CSP cause them to travel through the column at different rates, resulting in their separation. sigmaaldrich.com A detector, such as a UV detector (if the amine is derivatized with a UV-active group) or a mass spectrometer, is used to detect the separated enantiomers as they elute from the column. researchgate.net The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the determination of the enantiomeric excess. nih.gov

Table 4: Example HPLC Conditions for Chiral Amine Resolution

| Parameter | Condition | Role in Separation |

| Chiral Stationary Phase | Larihc CF6-P (cyclofructan-based) | Enantioselective recognition and separation. nih.gov |

| Mobile Phase | Acetonitrile/Methanol with additives (e.g., TFA/TEA) | Elutes the sample and influences chiral recognition. chromatographyonline.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Column Temperature | 25 °C | Can affect the efficiency and selectivity of the separation. |

| Detection | UV (after derivatization) or MS | Quantifies the separated enantiomers. |

Theoretical and Mechanistic Investigations of R 2 Methylbutylamine Reactions

Computational Studies on Reaction Pathways and Stereoselectivity

Computational chemistry offers powerful tools to map out the potential energy surfaces of reactions involving (R)-2-methylbutylamine. By employing methods like DFT, researchers can identify the most plausible reaction pathways, locate transition states, and calculate activation energies, thereby predicting the kinetics and thermodynamics of a reaction.

Reaction Pathway Analysis: Theoretical studies can be used to investigate various reactions, such as nucleophilic substitution or addition, where this compound acts as the nucleophile. For instance, in a hypothetical reaction with a generic electrophile, computational models can trace the geometric and energetic changes as the reactants approach each other, pass through a transition state, and form the final products. These calculations can reveal whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates. Automated reaction pathway exploration tools can systematically uncover potential reaction routes, including side reactions.

Stereoselectivity: A significant focus of computational studies on chiral molecules like this compound is to understand and predict stereoselectivity. When reacting with a prochiral substrate, the chiral amine can lead to the preferential formation of one diastereomer over the other. DFT calculations can be employed to model the transition states leading to the different stereoisomeric products. The relative energies of these diastereomeric transition states are indicative of the stereochemical outcome of the reaction. A lower activation energy for one transition state implies that the corresponding stereoisomer will be the major product. These theoretical predictions are invaluable for designing stereoselective syntheses.

To illustrate the type of data generated in such studies, the following table presents hypothetical relative energies for transition states in a reaction of this compound with a prochiral ketone, leading to two possible diastereomeric imine products.

| Transition State | Diastereomeric Product | Computational Method | Relative Energy (kcal/mol) |

| TS-A | (R,R)-Imine | B3LYP/6-31G(d) | 0.0 |

| TS-B | (R,S)-Imine | B3LYP/6-31G(d) | 1.5 |

Note: The data in this table is illustrative and intended to represent typical results from computational studies.

Quantum Chemical Modeling of Chiral Induction Mechanisms

Quantum chemical modeling delves deeper into the electronic and steric interactions that govern chiral induction. This involves analyzing the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that stabilize one transition state over another. The transfer of chirality from this compound to a new stereocenter is a key aspect of asymmetric synthesis.

Modeling Chiral Recognition: In the context of chiral catalysis or resolution, this compound may form transient diastereomeric complexes with a substrate. Quantum mechanical calculations can model the structures and stabilities of these complexes. By analyzing the intermolecular interactions, it is possible to rationalize why one diastereomer is more stable or more reactive than the other. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be used to visualize and quantify these weak interactions.

Mechanism of Asymmetric Induction: The precise mechanism by which the chirality of this compound influences the stereochemical outcome of a reaction can be elucidated through detailed modeling of the transition state. For example, in an amine-catalyzed reaction, the orientation of the substrate relative to the chiral catalyst in the transition state determines the facial selectivity of the attack. Computational models can pinpoint the key steric clashes or attractive interactions that favor one orientation, thus explaining the observed enantioselectivity. The development of specialized computational methods allows for the exploration of complex biological reactions and their stereoselectivity.

The following table provides hypothetical data on the calculated energy barriers for a reaction involving this compound, highlighting the preference for one stereochemical pathway.

| Stereochemical Pathway | Rate-Determining Step | Computational Method | Calculated Barrier (kcal/mol) |

| Pathway to (R)-product | Nucleophilic attack | M06-2X/6-311+G(d,p) | 20.1 |

| Pathway to (S)-product | Nucleophilic attack | M06-2X/6-311+G(d,p) | 21.6 |

Note: The data in this table is illustrative and intended to represent typical results from quantum chemical modeling.

Conformational Analysis and Spectroscopic Property Prediction

The reactivity and spectroscopic properties of this compound are intrinsically linked to its conformational preferences. Theoretical methods are employed to explore the conformational landscape and predict various spectroscopic data, which can then be compared with experimental measurements for validation.

Conformational Analysis: this compound possesses several rotatable bonds, leading to a variety of possible conformations. Computational methods can systematically search for and identify the low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics based on their calculated free energies. Understanding the predominant conformations is crucial as they can influence the molecule's reactivity and its interactions with other molecules.

Spectroscopic Property Prediction: Quantum chemistry is widely used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and chiroptical spectra like Vibrational Circular Dichroism (VCD).

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for each conformer. idc-online.commestrelab.comnih.govgithub.io By performing a Boltzmann-weighted average of the predicted shifts for the populated conformers, a theoretical spectrum can be generated that can be directly compared to experimental data, aiding in structural elucidation and conformational analysis.

Vibrational Spectroscopy: The IR and Raman spectra of this compound can be simulated by calculating the vibrational frequencies and intensities. rasayanjournal.co.innih.gov This is particularly useful for identifying characteristic vibrational modes and for interpreting experimental spectra. For chiral molecules, the prediction of VCD spectra provides valuable information about the absolute configuration. rsc.org

Below is a table with hypothetical predicted vibrational frequencies for a dominant conformer of this compound.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Symmetric Stretch | Amine | 3350 |

| N-H Asymmetric Stretch | Amine | 3420 |

| C-H Stretch | Alkyl | 2870-2960 |

| N-H Bend (Scissoring) | Amine | 1620 |

| C-N Stretch | Amine | 1080 |

Note: The data in this table is illustrative and based on typical vibrational frequencies for primary amines.

Origin and Occurrence of 2 Methylbutylamine in Diverse Chemical Environments

Natural Biosynthetic Pathways in Biological Systems

(R)-2-methylbutylamine can be formed through natural biosynthetic pathways, particularly as a biogenic amine during fermentation processes. The enzymatic activities of certain decarboxylases play a crucial role in its formation.

During the fermentation of cocoa beans, a complex series of biochemical changes occurs, driven by the metabolic activity of various microorganisms. This process is essential for the development of the characteristic flavor and aroma precursors of chocolate. The fermentation process involves the breakdown of the pulp surrounding the cocoa beans, creating an environment conducive to the growth of yeasts and bacteria.

Initially, yeasts dominate and convert sugars in the pulp to ethanol (B145695) under anaerobic conditions. As the fermentation progresses and aeration increases, acetic acid bacteria oxidize the ethanol to acetic acid, which in turn leads to a decrease in pH and an increase in temperature. These conditions contribute to the death of the cocoa bean embryo and the breakdown of cellular structures, allowing for enzymatic reactions to occur within the cotyledon.

One of the significant outcomes of these microbial and enzymatic activities is the formation of biogenic amines. While a study on bioactive amines in cocoa beans during fermentation primarily identified tryptamine, tyramine, spermidine, and spermine, the formation of other volatile amines, including isomers of methylbutylamine, is associated with the degradation of amino acids. nih.gov The turning of the cocoa mass during fermentation is a critical step that influences the microbial profile and the resulting volatile compounds. nih.gov For instance, different turning schedules can favor the growth of specific yeast and bacteria, leading to variations in the production of key aroma markers like 3-methylbutanal (B7770604) and 2-phenylethyl alcohol. nih.gov The presence of 2-methylbutylamine (B1361350) in fermented products is often a result of the decarboxylation of the amino acid isoleucine.

Table 1: Key Stages of Cocoa Fermentation and Associated Changes

| Fermentation Stage | Dominant Microorganisms | Key Biochemical Processes | Potential Amine Formation |

|---|---|---|---|

| Initial Anaerobic Phase (0-48 hours) | Yeasts | Alcoholic fermentation (conversion of sugars to ethanol) | Initial degradation of proteins and amino acids. |

| Aerobic Phase (48-120 hours) | Acetic Acid Bacteria, Lactic Acid Bacteria | Acetic acid and lactic acid production, increase in temperature, decrease in pH. | Formation of biogenic amines through amino acid decarboxylation. |

| Maturation Phase (>120 hours) | Spore-forming bacteria | Further protein degradation and transformation of flavor precursors. | Accumulation and transformation of various volatile compounds. |

This table provides a generalized overview of the cocoa fermentation process.

The formation of amines from amino acids is catalyzed by a class of enzymes known as amino acid decarboxylases. These enzymes specifically remove the carboxyl group from an amino acid, yielding the corresponding amine and carbon dioxide.

A relevant example is valine decarboxylase (EC 4.1.1.14), an enzyme that catalyzes the decarboxylation of L-valine to produce 2-methylpropanamine and CO2. wikipedia.org This enzyme belongs to the family of lyases, specifically the carboxy-lyases, which cleave carbon-carbon bonds. wikipedia.org The systematic name for this enzyme is L-valine carboxy-lyase (2-methylpropanamine-forming). wikipedia.org It utilizes pyridoxal (B1214274) phosphate (B84403) as a cofactor. wikipedia.org

While valine decarboxylase acts on L-valine to form 2-methylpropanamine, the formation of 2-methylbutylamine proceeds via a similar mechanism from the amino acid L-isoleucine. The enzyme responsible would be an isoleucine decarboxylase, which would catalyze the removal of the carboxyl group from isoleucine. The structural similarity between valine and isoleucine suggests that a similar enzymatic pathway is responsible for the production of their corresponding amines.

Extraterrestrial Presence and Astrochemical Significance

The discovery of organic molecules, including amines, in meteorites provides crucial insights into the prebiotic chemistry of the early solar system. This compound has been identified in meteoritic organic matter, and its isotopic signatures offer clues about its origins.

The Murchison meteorite, which fell in Australia in 1969, is a carbonaceous chondrite renowned for its rich inventory of organic compounds. wikipedia.org It has been one of the most extensively studied meteorites, providing a window into the chemical composition of the early solar system. wikipedia.org Among the diverse organic molecules identified in the Murchison meteorite are a variety of amino acids and amines.

Analyses of extracts from the Murchison meteorite have confirmed the presence of several five-carbon (C5) acyclic primary amines, including 2-methylbutylamine. usra.edunih.gov The identification of these compounds was achieved through techniques such as gas chromatography-mass spectrometry (GC-MS). nih.gov The presence of a wide array of amino acids and their corresponding amines suggests a synthetic process that may have involved random combinations of single-carbon precursors. nih.gov

In addition to 2-methylbutylamine, other amines such as sec-butylamine, 1-methylbutylamine, and 1,2-dimethylpropylamine (B1361077) have also been identified in the Murchison meteorite. usra.edu The finding of these amines alongside a vast suite of amino acids supports the hypothesis of an abiotic origin for these molecules. usra.edunih.gov

The isotopic composition of meteoritic organic matter provides compelling evidence for its extraterrestrial origin and offers insights into the synthetic pathways that formed these molecules. The stable isotopic compositions of elements like carbon (¹³C/¹²C), hydrogen (D/H), and nitrogen (¹⁵N/¹⁴N) in meteoritic amino acids and amines are often enriched in the heavier isotopes compared to terrestrial organic matter. nasa.govnih.gov

Compound-specific carbon isotopic analysis of aliphatic amines from the Murchison meteorite has been conducted to understand their primordial synthetic origins. nasa.gov The δ¹³C values of these amines can help to constrain the formation mechanisms and their potential relationship to meteoritic amino acids. nasa.gov For instance, the enantiomeric composition of sec-butylamine, a structural analog of isovaline (B112821), was found to be racemic (having equal amounts of left- and right-handed forms), while isovaline from the same meteorite sample showed an L-enantiomeric excess. nasa.gov This suggests that the processes leading to an enantiomeric excess in the amino acid did not affect the corresponding amine. nasa.gov

The significant enrichment in heavy isotopes, such as deuterium, in meteoritic amino acids is thought to be a result of their precursor molecules forming through low-temperature ion-molecule reactions in interstellar clouds. nih.govucla.edu The subsequent formation of these amino acids and amines could have occurred through aqueous-phase reactions, such as the Strecker synthesis, on the meteorite's parent body. nih.gov The isotopic data for 2-methylbutylamine and other amines from the Murchison meteorite are consistent with an extraterrestrial, abiotic origin. nasa.govnih.gov

Table 2: Selected Amines Identified in the Murchison Meteorite

| Compound Name | Molecular Formula | Significance |

|---|---|---|

| (R,S)-2-Methylbutylamine | C₅H₁₃N | Presence suggests abiotic synthesis pathways in the early solar system. nasa.gov |

| sec-Butylamine | C₄H₁₁N | Racemic composition contrasts with the L-enantiomeric excess of its amino acid analog, isovaline. nasa.gov |

| 1-Methylbutylamine | C₅H₁₃N | Found to be racemic in preliminary analyses. usra.edu |

| Isopentylamine | C₅H₁₃N | Part of the suite of C5 amines identified in meteoritic extracts. nasa.gov |

| Methylamine | CH₅N | Detected in comet-exposed material, indicating its presence in other extraterrestrial bodies. nasa.gov |

| Ethylamine | C₂H₇N | Also detected in cometary samples, suggesting a widespread distribution in the solar system. nasa.gov |

This table highlights some of the key amines found in the Murchison meteorite and their importance in astrochemistry.

Role in Chemical Communication (Semiochemicals) Research

Semiochemicals are signaling molecules that mediate interactions between organisms. plantprotection.pl They are broadly classified into pheromones (intraspecific communication) and allelochemicals (interspecific communication). plantprotection.pl Research into the role of volatile organic compounds, including amines, as semiochemicals is an active area of investigation.

While direct research on this compound as a semiochemical is limited in the provided search results, the study of structurally similar compounds can offer insights into its potential role. For example, the semiochemical 2-methyl-2-butenal has been shown to reduce signs of stress in cats during transport. nih.gov This suggests that small, volatile organic molecules can elicit behavioral and physiological responses in animals.

Amines are known to be involved in chemical communication in various insect species. They can act as attractants, repellents, or components of pheromone blends. The specific stereochemistry of a chiral molecule like this compound can be crucial for its biological activity, as receptor systems in organisms are often highly specific to a particular enantiomer. The investigation into the potential semiochemical properties of this compound could reveal its involvement in the chemical ecology of various organisms.

Future Prospects and Interdisciplinary Research Frontiers

Development of Novel Enantioselective Catalysts for (R)-2-Methylbutylamine Production

The efficient and selective synthesis of this compound is paramount for its broader application. Current research is intensely focused on the development of novel enantioselective catalysts that can provide high yields and enantiomeric excess, while minimizing environmental impact. A key area of development is in the field of biocatalysis, where enzymes are engineered to perform highly specific chemical transformations.

Biocatalysis: Transaminases are a class of enzymes that have shown great promise for the synthesis of chiral amines. researchgate.net Through techniques like directed evolution and protein engineering, scientists are creating transaminase variants with enhanced stability, broader substrate scope, and higher selectivity for the synthesis of specific enantiomers like this compound. nih.gov These biocatalytic methods offer the advantage of operating under mild conditions, often in aqueous environments, which aligns with the principles of green chemistry.

One promising approach is the use of ω-transaminases (ω-TAs), which can convert a prochiral ketone to the corresponding chiral amine with high enantioselectivity. sciety.org The development of robust and reusable immobilized ω-TAs is a key strategy for making these processes economically viable on an industrial scale.

Chemo-enzymatic Cascades: Combining the strengths of traditional chemical catalysis with the high selectivity of biocatalysis is another burgeoning field. itu.edu.tracs.org One-pot chemo-enzymatic cascade reactions can streamline the synthesis of chiral amines from simple starting materials, reducing the need for costly and time-consuming purification of intermediates. itu.edu.tr For instance, a chemical catalyst could be used to synthesize a prochiral ketone, which is then converted in situ to this compound by a specific transaminase.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The fine chemical industry is undergoing a paradigm shift towards more sustainable and efficient manufacturing processes. Flow chemistry, or continuous-flow synthesis, is at the forefront of this transformation and holds immense potential for the production of this compound.

Flow reactors offer several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and process control. nih.gov For the synthesis of chiral amines, continuous-flow systems can be designed to integrate reaction and purification steps, leading to a more streamlined and efficient process. rsc.org

The immobilization of catalysts, both chemical and enzymatic, is crucial for their application in continuous-flow reactors. nih.gov This not only facilitates catalyst recycling but also prevents contamination of the final product. The development of stable and highly active immobilized catalysts for the synthesis of this compound will be a key enabler for its large-scale, sustainable production.

Green chemistry principles are also being increasingly applied to the synthesis of chiral amines. nih.govresearchgate.net This includes the use of renewable starting materials, greener solvents, and energy-efficient reaction conditions. The integration of these principles with flow chemistry will be essential for developing truly sustainable methods for producing this compound.

Expanding Applications in Materials Science and Bio-inspired Chemistry

While traditionally used as a building block in pharmaceuticals and agrochemicals, the unique chiral nature of this compound opens up exciting possibilities in materials science and bio-inspired chemistry. Chirality can impart specific properties to materials, influencing their self-assembly, optical activity, and interactions with biological systems.

Chiral Polymers and Materials: this compound can be incorporated into polymers to create chiral materials with unique properties. These materials could find applications in areas such as chiral chromatography, enantioselective sensors, and asymmetric catalysis. The precise arrangement of chiral centers in a polymer can lead to the formation of helical structures and other complex architectures.

Bio-inspired Self-Assembly: Nature provides numerous examples of how chirality directs the self-assembly of molecules into complex and functional structures. nih.gov By mimicking these principles, researchers can use chiral molecules like this compound to design novel self-assembling materials. researchgate.neteurekalert.org These materials could have applications in drug delivery, tissue engineering, and nanotechnology. For example, the incorporation of this compound into amphiphilic molecules could lead to the formation of chiral micelles or vesicles with specific recognition properties.

Advanced Computational Design for Chiral Transformations

The rational design of catalysts and reaction pathways is being revolutionized by advances in computational chemistry and molecular modeling. These tools allow scientists to understand the mechanisms of chiral transformations at the molecular level and to predict the performance of new catalysts before they are synthesized in the lab.

Enzyme Design and Engineering: Computational enzyme design aims to create novel enzymes with desired catalytic activities and selectivities. nih.govnsf.gov By modeling the active site of an enzyme and its interaction with a substrate, researchers can identify mutations that will enhance its performance for the synthesis of a specific target molecule like this compound. biorxiv.org Quantum mechanics/molecular mechanics (QM/MM) simulations can provide detailed insights into the reaction mechanism and the origins of enantioselectivity. mdpi.com

Catalyst Design: Computational methods are also being used to design new small-molecule and metal-based catalysts for asymmetric synthesis. rsc.org By understanding the factors that control stereoselectivity, chemists can design ligands and catalyst scaffolds that favor the formation of the desired enantiomer. Density functional theory (DFT) is a powerful tool for studying the structures and energies of transition states in catalytic reactions, providing valuable information for catalyst design. nih.gov

The synergy between computational modeling and experimental validation is accelerating the discovery and optimization of new catalytic systems for the production of this compound and other valuable chiral compounds.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for enantioselective preparation of (R)-2-methylbutylamine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically employs chiral resolution or asymmetric catalysis. For example, kinetic resolution using lipases or transition-metal catalysts (e.g., Ru-BINAP complexes) can achieve high enantiomeric excess (ee). Key parameters include temperature (optimized at 25–40°C), solvent polarity (e.g., toluene or THF), and catalyst loading (0.5–5 mol%) . Purification via chiral chromatography (e.g., Chiralpak® columns) or crystallization improves ee (>98%) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound purity and stereochemistry?

- Methodological Answer :

- NMR : Compare H and C chemical shifts with literature data (e.g., δ 1.05 ppm for CH in H NMR) .

- Chiral HPLC : Use a Chiralcel® OD-H column with hexane:isopropanol (95:5) to confirm enantiopurity .

- Polarimetry : Measure specific rotation ([α] = -8.5° to -9.5° for (R)-enantiomer) .

Q. How should researchers handle discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?

- Methodological Answer : Validate computational models (e.g., DFT or MD simulations) with empirical data. For example, if predicted logP values deviate from experimental measurements (logP = 0.89), recalibrate solvation parameters or cross-check with alternative software (e.g., COSMO-RS) .

Advanced Research Questions

Q. What strategies optimize enantiomeric excess (ee) in industrial-scale synthesis of this compound without compromising yield?

- Methodological Answer :

- Dynamic Kinetic Resolution : Combine enzymatic catalysis (e.g., Candida antarctica lipase) with racemization catalysts (e.g., Shvo’s catalyst) to achieve >90% yield and >99% ee .

- Process Intensification : Use continuous-flow reactors to enhance mass transfer and reduce side reactions .

- Table : Comparison of Catalytic Systems

| Catalyst | ee (%) | Yield (%) | Reference |

|---|---|---|---|

| Ru-BINAP | 98 | 85 | |

| Lipase CAL-B | 95 | 92 |

Q. How can researchers resolve contradictions in pharmacological activity data for this compound across different assay systems?

- Methodological Answer :

- Assay Validation : Include positive/negative controls (e.g., known agonists/antagonists) and standardize buffer conditions (pH 7.4, 37°C) .

- Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-assay variability. Report p-values with Bonferroni correction for multiple comparisons .

- Mechanistic Studies : Use molecular docking to correlate stereochemistry with receptor binding affinities (e.g., GPCR targets) .

Q. What advanced analytical methods are recommended for detecting chiral degradation products of this compound under varying storage conditions?

- Methodological Answer :

- LC-MS/MS : Monitor degradation using a chiral stationary phase (e.g., Astec® Cyclobond) and quantify impurities via MRM transitions .

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months and analyze enantiomeric inversion rates .

Guidelines for Reporting Research Findings

- Experimental Reproducibility : Document catalyst batch numbers, solvent suppliers, and instrument calibration details (e.g., HPLC column lot numbers) .

- Data Precision : Report ee values to two decimal places (e.g., 98.75 ± 0.25%) and align with instrument precision (e.g., ±0.1% for HPLC) .

- Ethical Compliance : Disclose biosafety protocols for in vitro/in vivo studies, including IRB/IACUC approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。